1-Ethoxy-2-methoxy-4-nitrobenzene
Description
1-Ethoxy-2-methoxy-4-nitrobenzene is a trisubstituted benzene derivative with the following substituents:
- Ethoxy group (-OCH₂CH₃) at position 1 (para to the nitro group).
- Methoxy group (-OCH₃) at position 2 (ortho to the ethoxy group).
- Nitro group (-NO₂) at position 4 (para to the ethoxy group and meta to the methoxy group).
This compound’s electronic structure is influenced by the electron-donating alkoxy groups and the electron-withdrawing nitro group, creating a polarized aromatic system. Such derivatives are often intermediates in pharmaceuticals, dyes, and materials science due to their reactivity and structural versatility .
Properties
IUPAC Name |
1-ethoxy-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWHXAINWUHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration, methoxylation, and ethoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters are common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Reduction: 1-Ethoxy-2-methoxy-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Ethoxy-2-methoxy-4-carboxybenzene.
Scientific Research Applications
1-Ethoxy-2-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the nitro group activates the benzene ring towards nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.
Oxidation: The methoxy group can be oxidized to a carboxylic acid, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
Table 1: Substituent Comparison
Key Observations :
- Halogen vs. Alkoxy Groups : Compounds with halogens (e.g., iodo, bromo) at position 1 exhibit higher reactivity in nucleophilic substitution due to better leaving-group ability compared to ethoxy .
- Extended Ether Chains : The 2-methoxyethoxy group in 1-(2-Methoxyethoxy)-4-nitrobenzene enhances solubility in polar solvents but may reduce crystallinity due to flexible side chains .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
